molecular formula C9H11FO2S B13626637 3-(Propan-2-yl)benzene-1-sulfonyl fluoride CAS No. 61128-12-9

3-(Propan-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13626637
CAS No.: 61128-12-9
M. Wt: 202.25 g/mol
InChI Key: GFODGZUQXRATAR-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)benzene-1-sulfonyl fluoride (CAS 61128-12-9) is an aromatic sulfonyl fluoride building block with significant utility in chemical biology and medicinal chemistry research. This compound belongs to the class of Sulfur(VI) Fluorides (SFs), which have emerged as valuable electrophiles for the development of "beyond-cysteine" covalent inhibitors . The intrinsic properties of the fluorine atom, including its small size and high electronegativity, contribute to the reactivity and stability of the sulfonyl fluoride group . Its primary research application lies in reactive fragment screening, where it is used to covalently target a broad range of nucleophilic amino acid residues—such as lysine, tyrosine, and serine—within protein binding pockets . This approach enables the liganding of proteins that may be poorly tractable to traditional non-covalent inhibitors, thereby facilitating the expansion of the liganded proteome . The mechanism of action involves the sulfonyl fluoride group acting as an electrophilic "warhead," reacting with nucleophilic residues on protein targets. This reaction proceeds with the loss of hydrogen fluoride (HF), leading to a stable, covalent modification of the protein . Researchers leverage this mechanism to discover novel chemical probes and inhibitors for challenging targets, using direct-to-biology screening workflows that allow for rapid identification and characterization of hit compounds . With a molecular formula of C9H11FO2S and a molecular weight of 202.25 g/mol , this reagent is a key tool for scientists exploring new chemical space in drug discovery and proteomics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

61128-12-9

Molecular Formula

C9H11FO2S

Molecular Weight

202.25 g/mol

IUPAC Name

3-propan-2-ylbenzenesulfonyl fluoride

InChI

InChI=1S/C9H11FO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3

InChI Key

GFODGZUQXRATAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Friedel–Crafts Alkylation to Introduce the Isopropyl Group

  • Reagents: Benzene, isopropyl chloride, AlCl₃ catalyst
  • Conditions: Anhydrous environment, low temperature to moderate (0–25 °C)
  • Outcome: Formation of isopropylbenzene (cumene), predominantly para and ortho isomers, with para usually favored due to steric reasons.

Sulfonation of Isopropylbenzene

  • Reagents: Sulfur trioxide (SO₃) or oleum (fuming sulfuric acid)
  • Conditions: Temperature control (typically 40–60 °C) to direct sulfonation meta to the isopropyl group, as alkyl groups are ortho/para directing but sulfonation conditions and sterics can influence regioselectivity.
  • Outcome: Formation of 3-(propan-2-yl)benzene-1-sulfonic acid (meta-substituted sulfonic acid).

Conversion of Sulfonic Acid to Sulfonyl Fluoride

  • Reagents: Thionyl fluoride (SOF₂), Xtalfluor-E® (a deoxyfluorination reagent), or related fluorinating agents.
  • Solvent: Acetonitrile (CH₃CN) or dimethylformamide (DMF)
  • Conditions: Mild heating (room temperature to 70 °C), reaction times vary from 1 to 12 hours depending on substrate and reagent.
  • Catalysts/Additives: Pyridinium salts or sodium fluoride (NaF) can be used to promote fluorination.
  • Outcome: Efficient formation of 3-(propan-2-yl)benzene-1-sulfonyl fluoride with yields reported up to 92% under optimized conditions.

Research Findings and Reaction Optimization

Recent literature reports improved protocols for the sulfonyl fluoride formation step, highlighting the use of Xtalfluor-E® and thionyl fluoride under mild conditions:

Entry Fluorinating Agent Solvent Temperature (°C) Reaction Time Yield (%) Notes
1 Thionyl fluoride DMF 130 12 h 80 Moderate yield with pyridinium sulfonic acid
2 Xtalfluor-E® Acetonitrile Room Temp <1 h 92 High yield, mild conditions, efficient for aromatic sulfonic acids
3 Xtalfluor-E® + NaF Acetonitrile Elevated Temp <1 h 92 Improved yield with sodium fluoride additive for sulfonate salts
  • The use of Xtalfluor-E® in acetonitrile at room temperature provides a mild and high-yielding method for converting sulfonic acids to sulfonyl fluorides, including alkyl-substituted aromatic sulfonic acids such as 3-(propan-2-yl)benzene-1-sulfonic acid.

  • Sodium sulfonate salts require additional fluoride sources and elevated temperatures for efficient conversion.

Catalytic and Reaction Condition Considerations

  • Catalysts: Copper(I) chloride (CuCl) and other copper salts have been studied for related sulfonyl fluoride transformations, but these are more relevant for desulfonylation or vinyl sulfonyl fluoride derivatives rather than direct sulfonyl fluoride synthesis from sulfonic acids.

  • Bases: Cesium carbonate (Cs₂CO₃) and DBU have been found effective in related catalytic systems to optimize yields and reaction rates.

  • Reaction Times: For complete conversion, reaction times of 12 hours are often necessary, especially in catalytic systems; however, direct fluorination of sulfonic acids with Xtalfluor-E® can proceed in under 1 hour.

Summary Table of Preparation Route

Step Reaction Type Reagents & Conditions Product Yield / Notes
1 Friedel–Crafts Alkylation Benzene + Isopropyl chloride, AlCl₃, 0–25 °C Isopropylbenzene (cumene) High yield; regioisomer mixture possible
2 Sulfonation SO₃ or H₂SO₄, 40–60 °C 3-(Propan-2-yl)benzene-1-sulfonic acid Moderate to high yield; regioselective sulfonation
3 Deoxyfluorination Xtalfluor-E® or SOF₂, CH₃CN or DMF, RT to 70 °C 3-(Propan-2-yl)benzene-1-sulfonyl fluoride Up to 92% yield with Xtalfluor-E® at RT

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Propan-2-yl)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)benzene-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly electrophilic and can react with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it useful in medicinal chemistry for the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Functional Group Differences

3-(Propan-2-yl)benzene-1-sulfonyl Chloride

  • Molecular Formula : C₉H₁₁ClO₂S
  • Key Differences : Replaces the fluoride with a chloride. Sulfonyl chlorides are generally more reactive than fluorides due to the lower bond dissociation energy of S-Cl compared to S-F. This makes them preferred in synthetic organic chemistry for nucleophilic substitutions but less stable in aqueous environments .

3-(Trifluoromethyl)benzene-1-sulfonyl Chloride

  • Molecular Formula : C₇H₄ClF₃O₂S
  • Key Differences : Incorporates a trifluoromethyl (-CF₃) group instead of isopropyl. The electron-withdrawing CF₃ group enhances electrophilicity at the sulfur atom, increasing reactivity toward nucleophiles. This compound is often used in agrochemicals and pharmaceuticals .
Positional Isomerism

4-(2-Acetamidoethyl)benzene-1-sulfonyl Fluoride

  • Molecular Formula : C₁₀H₁₂FN₃O₃S
  • CAS : 1648793-91-2
  • Key Differences : The acetamidoethyl group at the para position introduces hydrogen-bonding capability and polarity, enhancing solubility in polar solvents. Such derivatives are common in protease inhibitor design .

3-Bromo-4-(fluorosulfonyl)benzoic Acid

  • Molecular Formula : C₇H₄BrFO₄S
  • CAS : 1935472-28-8
  • Key Differences : The bromo and carboxylic acid groups create a bifunctional molecule suitable for conjugation reactions. The electron-withdrawing effects of Br and COOH further activate the sulfonyl fluoride for nucleophilic attack .

Comparative Data Table

Compound Name Molecular Formula Substituent(s) Molecular Weight CAS/PDB Key Characteristics
3-(Propan-2-yl)benzene-1-sulfonyl fluoride C₉H₁₁FO₂S Isopropyl (meta) 202.25 Not provided Moderate steric bulk, stable S-F bond
3-(Propan-2-yl)benzene-1-sulfonyl chloride C₉H₁₁ClO₂S Isopropyl (meta) 218.70 Not provided Higher reactivity, S-Cl bond instability
4-(2-Acetamidoethyl)benzene-1-sulfonyl fluoride C₁₀H₁₂FN₃O₃S Acetamidoethyl (para) 257.27 1648793-91-2 Polar, H-bonding capability
3-Bromo-4-(fluorosulfonyl)benzoic acid C₇H₄BrFO₄S Bromo, carboxylic acid 283.07 1935472-28-8 Bifunctional, electron-withdrawing
4-{[3-(8-Cyclohexyl...)propyl]carbamoyl}benzene-1-sulfonyl fluoride Complex Purine-derived carbamoyl N/A 5UEN Biological targeting, crystallography

Key Research Findings

  • Reactivity Trends : Sulfonyl fluorides exhibit slower hydrolysis rates compared to chlorides, making them preferable for applications requiring prolonged stability in aqueous environments .
  • Biological Applications : Compounds like the 5UEN antagonist demonstrate sulfonyl fluorides' utility in covalent inhibition, where the S-F bond selectively reacts with nucleophilic residues (e.g., lysine or tyrosine) in proteins .
  • Synthetic Versatility : Derivatives with electron-withdrawing groups (e.g., CF₃, Br) show enhanced reactivity in nucleophilic aromatic substitution, enabling diverse functionalization .

Discrepancies and Limitations

    Biological Activity

    3-(Propan-2-yl)benzene-1-sulfonyl fluoride, also known as isopropylbenzene sulfonyl fluoride, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

    Chemical Structure and Properties

    The compound features a benzene ring substituted with an isopropyl group and a sulfonyl fluoride functional group. The presence of the sulfonyl fluoride moiety is crucial as it enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic residues in proteins. This property is particularly valuable in the design of enzyme inhibitors.

    Sulfonyl fluorides, including 3-(Propan-2-yl)benzene-1-sulfonyl fluoride, are known to act primarily as covalent inhibitors . They can modify various amino acid residues in enzymes, particularly serines, which are often found in the active sites of proteases. The mechanism typically involves the formation of a covalent bond between the sulfonyl fluoride and the nucleophilic side chains of the target enzyme, leading to inhibition of enzymatic activity.

    Key Mechanisms:

    • Enzyme Inhibition : The compound has shown potential as an inhibitor for serine hydrolases and proteases.
    • Target Specificity : The reactivity can be context-specific, allowing for selective inhibition depending on the target enzyme's active site composition.

    Biological Activity and Applications

    Research indicates that 3-(Propan-2-yl)benzene-1-sulfonyl fluoride may have various biological activities:

    Case Studies and Experimental Results

    A review of literature reveals several studies investigating the biological activity of sulfonyl fluorides:

    • Inhibition Studies : For instance, sulfonyl fluorides were shown to effectively inhibit fatty acid amide hydrolase (FAAH), with IC50 values indicating potent activity (e.g., AM3506 with IC50 = 5 nM) .
    CompoundTarget EnzymeIC50 Value (nM)
    AM3506FAAH5
    3-(Propan-2-yl)Benzene-1-Sulfonyl FluorideSerine ProteasesTBD
    • Mechanistic Insights : Mass spectrometry and structural analyses have been employed to elucidate the interaction mechanisms between sulfonyl fluorides and their target enzymes. These studies reveal that the covalent modification often leads to significant changes in enzyme activity .

    Q & A

    Q. What are the established synthetic routes for 3-(propan-2-yl)benzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

    The synthesis typically involves multi-step reactions, such as bromination of toluene derivatives followed by sulfonyl fluoride group introduction. For example:

    • Step 1 : Bromination of a substituted toluene precursor using NBS\text{NBS} (NN-bromosuccinimide) under radical conditions (e.g., AIBN initiator) to introduce the bromomethyl group.
    • Step 2 : Reaction with sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or fluorination agents (e.g., KF\text{KF}) to install the sulfonyl fluoride moiety.
      Optimization includes controlling temperature (e.g., 0–5°C for bromination), solvent choice (e.g., CCl4\text{CCl}_4), and stoichiometric ratios to minimize side reactions and maximize yield .

    Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

    Key methods include:

    • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.3 ppm) and integration ratios.
    • IR Spectroscopy : Peaks at ~1199 cm1^{-1} (S=O stretch) and ~680 cm1^{-1} (C-S bond) validate functional groups .
    • Mass Spectrometry : High-resolution MS to confirm molecular weight (C9H11FO2S\text{C}_9\text{H}_{11}\text{FO}_2\text{S}, exact mass 202.05 g/mol) .

    Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

    The sulfonyl fluoride group acts as a strong electrophile, enabling reactions with amines or alcohols under mild conditions (e.g., room temperature, aprotic solvents like DMF). For instance:

    • With Amines : Forms sulfonamides via nucleophilic attack, useful in protease inhibitor design.
    • With Alcohols : Generates sulfonate esters, applicable in polymer chemistry.
      Reactivity is enhanced by electron-withdrawing substituents on the aromatic ring .

    Advanced Research Questions

    Q. What is the mechanism of enzyme inhibition by sulfonyl fluoride derivatives, and how can this be applied to target serine proteases?

    The sulfonyl fluoride group covalently modifies serine residues in enzyme active sites. For example:

    • Step 1 : Nucleophilic attack by the serine hydroxyl group on the sulfur atom, forming a tetrahedral intermediate.
    • Step 2 : Fluoride departure generates a stable sulfonate-enzyme complex, blocking substrate access.
      This mechanism is leveraged in designing irreversible inhibitors for enzymes like human neutrophil elastase (hNE), with IC50_{50} values often in the nanomolar range .

    Q. How can computational methods predict collision cross-section (CCS) values to aid in structural validation?

    Ion mobility-mass spectrometry (IM-MS) paired with machine learning models predicts CCS values for adducts (e.g., [M+H]+^+: 142.7 Å2^2). These values correlate with 3D conformation, helping distinguish structural isomers or confirm synthetic products. Tools like DeepCCS or MOBCAL are used for calculations .

    Q. What strategies improve the selectivity of sulfonyl fluoride derivatives for specific biological targets?

    • Structure-Activity Relationship (SAR) Studies : Modifying substituents on the aromatic ring (e.g., introducing electron-withdrawing groups like -NO2_2) alters electrophilicity and binding affinity.
    • Proteomic Profiling : Competitive activity-based protein profiling (ABPP) identifies off-target interactions, guiding rational design .

    Methodological Considerations

    Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

    • Systematic Screening : Vary catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and temperature in a factorial design.
    • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-brominated derivatives) and adjust stoichiometry .

    Q. What experimental protocols ensure safe handling of sulfonyl fluoride derivatives?

    • Ventilation : Use fume hoods due to potential release of toxic HF.
    • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.
    • Waste Disposal : Neutralize with aqueous bicarbonate before disposal .

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